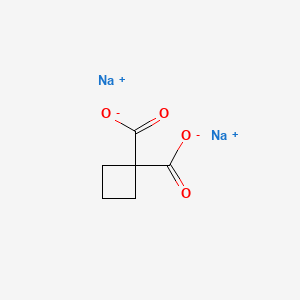

1,1-Cyclobutanedicarboxylic Acid Disodium Salt

Beschreibung

Eigenschaften

Molekularformel |

C6H6Na2O4 |

|---|---|

Molekulargewicht |

188.09 g/mol |

IUPAC-Name |

disodium;cyclobutane-1,1-dicarboxylate |

InChI |

InChI=1S/C6H8O4.2Na/c7-4(8)6(5(9)10)2-1-3-6;;/h1-3H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |

InChI-Schlüssel |

UCRFYVVKDGVDJU-UHFFFAOYSA-L |

Kanonische SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Neutralization Method

The most straightforward method for preparing 1,1-cyclobutanedicarboxylic acid disodium salt involves the neutralization of 1,1-cyclobutanedicarboxylic acid with sodium hydroxide or sodium carbonate in aqueous solution. The reaction proceeds as follows:

$$

\text{C}4\text{H}4(\text{COOH})2 + 2 \text{NaOH} \rightarrow \text{C}4\text{H}4(\text{COONa})2 + 2 \text{H}_2\text{O}

$$

This method is widely used due to its simplicity and the high solubility of the disodium salt in water, facilitating purification by crystallization.

Patent-Described Process (CS338289A3)

A notable patented process from Czechoslovakia (CS338289A3) describes a controlled preparation of disodium and dipotassium salts of 1,1-cyclobutanedicarboxylic acid. The process emphasizes:

- Using purified 1,1-cyclobutanedicarboxylic acid as the starting material.

- Reacting with stoichiometric amounts of sodium hydroxide or potassium hydroxide under controlled temperature and pH conditions to prevent side reactions.

- Isolation of the disodium salt by crystallization from aqueous solution.

The patent highlights parameters such as reaction temperature (typically ambient to 50°C), reaction time (1–3 hours), and pH control (maintaining pH around 7–9) to optimize yield and purity.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 20–50 °C | Controls reaction rate |

| Reaction time | 1–3 hours | Ensures complete neutralization |

| pH | 7–9 | Prevents decomposition |

| Molar ratio (NaOH:acid) | 2:1 | Stoichiometric for disodium salt |

This method ensures high purity disodium salt suitable for industrial applications.

Alternative Synthetic Routes

While direct neutralization is the primary method, alternative synthetic routes have been explored in research, including:

- Cyclobutane ring formation followed by carboxylation: Starting from cyclobutane derivatives, carboxyl groups are introduced via oxidation or carboxylation reactions, followed by neutralization.

- Salt formation during platinum complex synthesis: In platinum(II) complex preparations involving 1,1-cyclobutanedicarboxylic acid derivatives, the disodium salt is sometimes formed in situ as an intermediate to improve solubility and reactivity.

| Method | Advantages | Disadvantages | Typical Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Neutralization | Simple, cost-effective | Requires pure acid starting material | >95% | High (>98%) | High |

| Patent CS338289A3 Controlled Process | Optimized conditions, reproducible | Requires pH and temperature control | >97% | Very High (>99%) | Industrial scale |

| Alternative Synthetic Routes | Useful for derivatives | More complex, multi-step | Variable | Variable | Limited |

- The patent CS338289A3 demonstrates that controlling the reaction parameters significantly reduces impurities such as unreacted acid or mono-sodium salts, enhancing product quality.

- Studies indicate that the disodium salt exhibits excellent water solubility, which is beneficial for further chemical transformations and pharmaceutical formulations.

- In platinum complex synthesis, the disodium salt form of 1,1-cyclobutanedicarboxylic acid acts as a key intermediate, improving complexation efficiency and water solubility of the final platinum(II) complexes.

The preparation of 1,1-cyclobutanedicarboxylic acid disodium salt is well-established primarily through direct neutralization of the acid with sodium hydroxide under controlled conditions. The patented process CS338289A3 provides a refined method with detailed control of reaction parameters to maximize purity and yield. Alternative synthetic routes exist but are less common due to complexity. The compound’s high solubility and purity make it valuable in chemical synthesis and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Sodium cyclobutane-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.

Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of sodium cyclobutane-1,1-dicarboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1,1-Cyclobutanedicarboxylic Acid Disodium Salt vs. Parent Acid

- Solubility : The disodium salt’s ionic nature (C₆H₆Na₂O₄) significantly improves water solubility compared to the parent acid (C₆H₈O₄), making it preferable for aqueous drug formulations .

- Pharmaceutical Role : While the parent acid serves as a quality control marker for Carboplatin , the disodium salt is tailored for Miboplatin synthesis, emphasizing its role in platinum complex stabilization .

Comparison with Benzyl and Ester Derivatives

- 1-Benzylcyclobutanecarboxylic Acid : The benzyl group introduces hydrophobicity, limiting its use in drug synthesis but expanding utility in hydrophobic reaction environments .

- Ester Derivatives (e.g., 115118-68-8): Esterification blocks acidic protons, enabling use in non-polar solvents or as intermediates in multistep syntheses .

Amine Complexes and Amino Derivatives

- 1-Amino-1-cyclobutanecarboxylic Acid: The amino group enables peptide bond formation or metal chelation, diverging from the disodium salt’s pharmaceutical focus .

Research and Industrial Relevance

- Anticancer Drug Synthesis : The disodium salt’s role in Miboplatin highlights its niche in oncology R&D, whereas the parent acid is pivotal in Carboplatin quality control .

- Diverse Derivatives : Ester and amine variants expand utility in materials science and organic chemistry, underscoring the cyclobutane scaffold’s versatility .

Biologische Aktivität

1,1-Cyclobutanedicarboxylic Acid Disodium Salt (CBDCA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its interactions with DNA, antitumor properties, and stability in pharmaceutical formulations.

- Molecular Formula : C₆H₈O₄Na₂

- Molecular Weight : 144.125 g/mol

- Density : 1.5 g/cm³

- Melting Point : 157-161 °C

- Boiling Point : 366.4 °C at 760 mmHg

Biological Activity Overview

1,1-Cyclobutanedicarboxylic Acid Disodium Salt serves as an important intermediate in the synthesis of various platinum-based antitumor agents, notably Miboplatin. Its biological activity primarily revolves around its ability to form complexes with platinum and palladium ions, which are critical for their anticancer effects.

DNA Binding and Antitumor Activity

Research indicates that CBDCA can interact with DNA through non-intercalating modes. This interaction is essential for the formation of platinum-DNA adducts, which are pivotal in the mechanism of action for many chemotherapeutic agents:

- DNA Binding Studies : Studies have demonstrated that CBDCA binds to DNA, influencing its structural conformation and potentially leading to cytotoxic effects against cancer cells .

- Antitumor Mechanism : The antitumor activity of CBDCA is linked to its ability to form stable complexes with platinum(II), resulting in the formation of DNA adducts that inhibit DNA replication and transcription .

Stability Studies

A study evaluated the stability of carboplatin solutions containing varying concentrations of CBDCA at different temperatures. The findings indicated that CBDCA enhances the stability of carboplatin solutions, which is crucial for maintaining efficacy during storage and administration:

| Concentration of CBDCA (mg/ml) | Stability at 50°C (Days) | pH Level |

|---|---|---|

| 0 | 27 | 6.1 |

| 0.25 | 30 | 6.0 |

| 0.5 | 60 | 6.0 |

| 1 | 90 | 6.0 |

| 2 | >120 | 6.0 |

This data suggests that higher concentrations of CBDCA correlate with increased stability of carboplatin solutions .

Cytotoxicity Studies

In vitro studies have shown that CBDCA exhibits cytotoxic effects on various cancer cell lines through the formation of platinum-DNA adducts:

- Cell Lines Tested : HCT-15 (colon cancer) and HT-29 (colon cancer) cells.

- IC50 Values : The IC50 values for CBDCA were found to be significantly lower than those for conventional chemotherapeutics, indicating a potent cytotoxic effect.

Analyse Chemischer Reaktionen

Formation via Saponification of Esters

The disodium salt is synthesized by alkaline hydrolysis of ethyl 1,1-cyclobutanedicarboxylate. In a representative procedure:

-

Reagents : Ethyl 1,1-cyclobutanedicarboxylate (1 mol), potassium hydroxide (112 g in 200 mL ethanol)

-

Conditions : Reflux for 2 hours, followed by neutralization with HCl and basification with ammonia .

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide ions.

Coordination Chemistry with Platinum Complexes

The disodium salt acts as a bidentate ligand in platinum-based antitumor agents. Key reactions include:

Table 1: Ligand Exchange Reactions with Platinum(II) Complexes

Key Findings :

-

The disodium salt replaces chloride ligands in cisplatin derivatives, forming stable chelates .

-

Reaction efficiency depends on pH (optimal at 6.0) and temperature .

Decarboxylation to Cyclobutanecarboxylic Acid

Thermal decarboxylation occurs under controlled conditions:

Reactions with Electrophilic Reagents

The disodium salt reacts with sulfur tetrafluoride (SF₄) to form fluorinated derivatives:

Table 2: Fluorination Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| SF₄ | 1,1-Bis(trifluoromethyl)cyclobutane | 120–150°C, 24 hr | 40–60% | |

| SF₄ | 1-Fluoroformyl-1-(trifluoromethyl)cyclobutane | 30°C, 12 hr | 75% |

Notes :

-

Reactions at lower temperatures favor monofluorination, while higher temperatures promote bis(trifluoromethyl) product formation .

Acid-Base Behavior in Solution

The disodium salt stabilizes platinum complexes in aqueous formulations:

-

pH Stability : Solutions remain stable at pH 6.0–7.0 for >6 months at 25°C .

-

Role : Acts as a buffer and competitive ligand, preventing platinum aggregation .

Crystallographic and Spectroscopic Data

Q & A

Q. How to optimize HPLC conditions for separating 1,1-Cyclobutanedicarboxylic Acid Disodium Salt from degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.